molecular formula C19H16ClN5O B2967794 3-(2-chlorophenyl)-5-(1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 941913-09-3

3-(2-chlorophenyl)-5-(1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2967794
CAS No.: 941913-09-3
M. Wt: 365.82
InChI Key: YWXDIRWRGNRHNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .


Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions required and the products formed .


Physical and Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • 1,3,4-oxadiazoles, including compounds similar to the one , are synthesized through various chemical reactions and are characterized for their structural properties. For instance, the synthesis of 1,3,4-oxadiazoles is achieved by treating aromatic carboxylic acids with hydrazine dihydrochloride, a process explored in the context of different derivatives (Ye et al., 2006).

Antimicrobial and Antibacterial Activities

  • Some derivatives of 1,3,4-oxadiazoles have been studied for their antimicrobial and antibacterial activities. For example, new unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles have shown in vitro antibacterial activity against Gram-positive bacteria (Arora et al., 2012). Additionally, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and screened for antimicrobial activities, demonstrating potential efficacy (Bektaş et al., 2007).

Potential Anticancer Agents

  • Certain 1,2,4-oxadiazole compounds have been identified as novel apoptosis inducers and potential anticancer agents. For instance, specific derivatives have demonstrated activity against breast and colorectal cancer cell lines and have been identified as targets for cancer treatment research (Zhang et al., 2005).

Enzyme Inhibition

  • Compounds derived from 1,3,4-oxadiazole structures have been investigated for their inhibitory effects on enzymes like lipase and α-glucosidase, suggesting their potential use in medicinal chemistry (Bekircan et al., 2015).

Photoluminescence and Structural Analysis

  • Derivatives containing 1,3,4-oxadiazole units have been synthesized and analyzed for their photoluminescence properties, which could have implications in material science and engineering (Yu et al., 2002).

Histamine Receptor Antagonists

  • Some 1,2,4-oxadiazoles have been developed as potent and selective histamine H3 receptor antagonists, indicating their potential application in the treatment of related disorders (Clitherow et al., 1996).

Mechanism of Action

If the compound is a drug or enzyme, this would involve studying how it interacts with its target to produce its effect .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[1-(2-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-3-13-8-4-7-11-16(13)25-12(2)17(22-24-25)19-21-18(23-26-19)14-9-5-6-10-15(14)20/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXDIRWRGNRHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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